Trifluoperazine N4-Oxide Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoperazine N4-Oxide Dihydrochloride is a derivative of trifluoperazine, a phenothiazine antipsychotic agent primarily used to treat schizophrenia and other psychotic disorders. This compound is known for its ability to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which helps in managing symptoms of psychosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trifluoperazine N4-Oxide Dihydrochloride involves a series of chemical reactions. The synthesis typically starts with a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine in an organic solvent, catalyzed under conditions of pH 9-12 and a temperature range of 80-120°C . The crude product obtained from this reaction is then purified by converting it into trifluoperazine sodium oxalate, followed by a salt-forming reaction with hydrochloric acid to yield trifluoperazine hydrochloride .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be cost-effective, with high production yields and simplified operational paths .

Chemical Reactions Analysis

Types of Reactions

Trifluoperazine N4-Oxide Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives of trifluoperazine .

Scientific Research Applications

Trifluoperazine N4-Oxide Dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.

Medicine: It is primarily used in the treatment of schizophrenia and other psychotic disorders.

Mechanism of Action

Trifluoperazine N4-Oxide Dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound also acts as an antagonist to various receptors, including calmodulin and alpha-1A adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

Chlorpromazine: Another phenothiazine antipsychotic with similar actions but different side effect profiles.

Fluphenazine: A phenothiazine derivative with a longer duration of action.

Thioridazine: Known for its antipsychotic effects but with a higher risk of cardiac side effects.

Uniqueness

Trifluoperazine N4-Oxide Dihydrochloride is unique due to its specific receptor blocking properties and its effectiveness in treating psychotic disorders with a relatively lower risk of certain side effects compared to other phenothiazines .

Properties

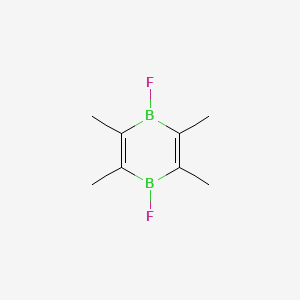

Molecular Formula |

C21H26Cl2F3N3OS |

|---|---|

Molecular Weight |

496.4 g/mol |

IUPAC Name |

10-[3-(4-methyl-4-oxidopiperazin-4-ium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |

InChI |

InChI=1S/C21H24F3N3OS.2ClH/c1-27(28)13-11-25(12-14-27)9-4-10-26-17-5-2-3-6-19(17)29-20-8-7-16(15-18(20)26)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H |

InChI Key |

VWJPBBKNZIDNBA-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-].Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)

![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)